4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile
Overview
Description
4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chloro, methoxy, and pyrimidinecarbonitrile groups, making it a valuable subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various reagents . The reaction conditions often require the use of solvents like dimethylformamide or dimethyl sulphoxide and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, potassium fluoride, and various organic solvents. Reaction conditions often involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with cyanide ions can yield cyano derivatives of the original compound .
Scientific Research Applications
4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as 4-chloro-2-methylthiopyrimidine and 2,4-bismethylthiopyrimidine .
Uniqueness
What sets 4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c1-24-14-8-4-11(5-9-14)16-15(10-21)17(20)23-18(22-16)12-2-6-13(19)7-3-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNNUAHKJMOJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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